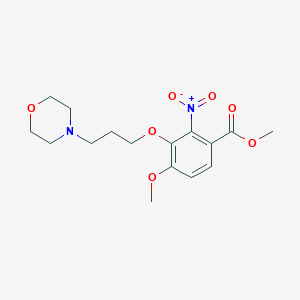
t-Boc-N-amido-PEG12-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Boc-N-amido-PEG12-NHS ester is a polyethylene glycol (PEG) linker containing a t-Boc-protected amine group and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in bioconjugation and drug delivery due to its ability to increase solubility in aqueous media and its reactivity with primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-amido-PEG12-NHS ester typically involves the following steps:
PEGylation: The PEG chain is first synthesized or obtained commercially.
Protection of Amine Group: The amine group is protected using t-Boc (tert-butoxycarbonyl) to prevent unwanted reactions.
Activation with NHS: The PEG chain is then activated with NHS ester to form the final product.
The reaction conditions usually involve mild acidic conditions to deprotect the Boc group and form a free amine .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
t-Boc-N-amido-PEG12-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, mild acids for deprotection.
Conditions: Mild acidic conditions for deprotection, aqueous media for increased solubility.
Major Products
The major products formed from these reactions are amide bonds between the PEG linker and the target molecule, such as proteins or oligonucleotides .
Applications De Recherche Scientifique
t-Boc-N-amido-PEG12-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the labeling of proteins and oligonucleotides.
Medicine: Employed in drug delivery systems to improve solubility and stability of therapeutic agents.
Industry: Utilized in the production of bioconjugates and other specialized chemicals .
Mécanisme D'action
The mechanism of action of t-Boc-N-amido-PEG12-NHS ester involves the formation of stable amide bonds with primary amines. The t-Boc group protects the amine during the initial stages of the reaction and is later removed under mild acidic conditions to allow the NHS ester to react with the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
t-Boc-Aminooxy-PEG12-NHS ester: Contains a t-Boc protected aminooxy group and an NHS ester moiety.
DNP-PEG12-NHS ester: Contains a dinitrophenyl (DNP) group and an NHS ester.
Uniqueness
t-Boc-N-amido-PEG12-NHS ester is unique due to its combination of a t-Boc-protected amine group and an NHS ester group, which allows for selective and efficient bioconjugation. The hydrophilic PEG spacer also enhances solubility in aqueous media, making it highly versatile for various applications .
Propriétés
Formule moléculaire |
C36H66N2O18 |
|---|---|
Poids moléculaire |
814.9 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C36H66N2O18/c1-36(2,3)55-35(42)37-7-9-44-11-13-46-15-17-48-19-21-50-23-25-52-27-29-54-31-30-53-28-26-51-24-22-49-20-18-47-16-14-45-12-10-43-8-6-34(41)56-38-32(39)4-5-33(38)40/h4-31H2,1-3H3,(H,37,42) |
Clé InChI |
YIEQPTTYKLCUAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


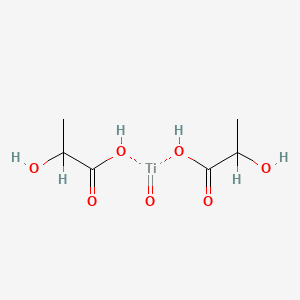
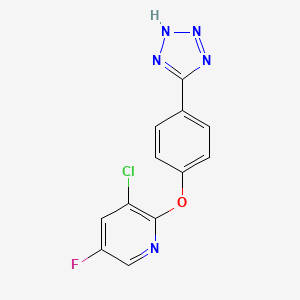
![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile](/img/structure/B13728178.png)
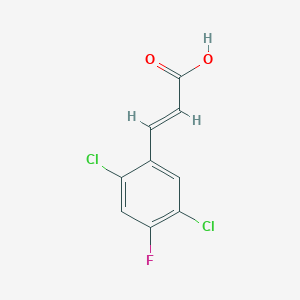
![7-(2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13728181.png)
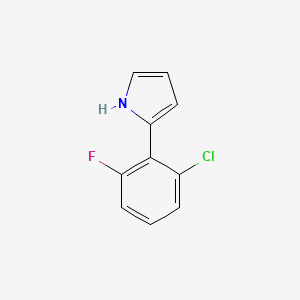
![7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13728193.png)

![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13728209.png)

